N-Depropylpropafenone Exhibits 7-Fold Lower Potency for Cardiac IKr Potassium Channel Inhibition Compared to Propafenone
In a direct, head-to-head comparison using whole-cell patch-clamp in rabbit ventricular myocytes, N-Depropylpropafenone (N-DPP) demonstrated significantly weaker inhibition of the rapidly activating delayed rectifier potassium current (IKr) compared to both propafenone and 5-hydroxypropafenone [1]. The study reports IC50 values for IKr inhibition, providing a clear quantitative metric for selecting the appropriate reference compound for electrophysiology studies investigating hERG liability or antiarrhythmic mechanisms.
| Evidence Dimension | Inhibition of IKr Potassium Current (IC50) |
|---|---|
| Target Compound Data | 5.78 ± 1.24 µM (N-Depropylpropafenone) |
| Comparator Or Baseline | Propafenone: 0.80 ± 0.14 µM; 5-Hydroxypropafenone: 1.88 ± 0.21 µM |
| Quantified Difference | N-DPP is 7.2-fold less potent than propafenone and 3.1-fold less potent than 5-hydroxypropafenone for IKr inhibition. |
| Conditions | Whole-cell patch-clamp of isolated rabbit ventricular myocytes; inhibition of peak tail current amplitude following repolarization from +50 mV to -30 mV. |
Why This Matters
Accurate quantitative data on IKr inhibition is critical for researchers evaluating cardiac safety pharmacology and the proarrhythmic potential of propafenone metabolites.
- [1] Cahill SA, Kirshenbaum LA, Gross GJ. Propafenone and its metabolites preferentially inhibit IKr in rabbit ventricular myocytes. J Pharmacol Exp Ther. 2004 Jan;308(1):59-65. View Source
